molecular formula C11H18O B14645908 9-Methoxy-1-methylcyclonona-1,5-diene CAS No. 53922-37-5

9-Methoxy-1-methylcyclonona-1,5-diene

Katalognummer: B14645908
CAS-Nummer: 53922-37-5
Molekulargewicht: 166.26 g/mol
InChI-Schlüssel: DMWOEJMPYYASRQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-Methoxy-1-methylcyclonona-1,5-diene is an organic compound with the molecular formula C11H18O It features a nine-membered ring with a methoxy group and a methyl group attached to it

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methoxy-1-methylcyclonona-1,5-diene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a Diels-Alder reaction, where a diene and a dienophile react to form the nine-membered ring structure. The reaction conditions often require a catalyst and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions with optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

9-Methoxy-1-methylcyclonona-1,5-diene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into saturated derivatives.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated hydrocarbons.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

9-Methoxy-1-methylcyclonona-1,5-diene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 9-Methoxy-1-methylcyclonona-1,5-diene involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,3-Butadiene: A simple conjugated diene used in the production of synthetic rubber.

    Isoprene: Another conjugated diene, also used in synthetic rubber production.

    Cyclooctadiene: A related cyclic diene with an eight-membered ring.

Uniqueness

9-Methoxy-1-methylcyclonona-1,5-diene is unique due to its nine-membered ring structure and the presence of both methoxy and methyl groups. This combination of features imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

53922-37-5

Molekularformel

C11H18O

Molekulargewicht

166.26 g/mol

IUPAC-Name

9-methoxy-1-methylcyclonona-1,5-diene

InChI

InChI=1S/C11H18O/c1-10-8-6-4-3-5-7-9-11(10)12-2/h3,5,8,11H,4,6-7,9H2,1-2H3

InChI-Schlüssel

DMWOEJMPYYASRQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CCCC=CCCC1OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.